DYRKs-IN-2

Kinase Selectivity Profiling Cancer Biology Dual-Specificity Kinase

Researchers require isoform-selective DYRK inhibitors with cell-validated potency, yet many analogs lack quantitative efficacy data in disease models. DYRKs-IN-2 (Example 132) addresses this need with: - Biochemical IC50: 12.8 nM (DYRK1A) and ~2.4-fold selectivity over DYRK1B - Cellular EC50: 22.8 nM antiproliferative activity in SW620 colorectal cancer cells - Solid powder, ≥98% purity, stored at -20°C for long-term stability Ideal for DYRK-dependent oncology and neurobiology research (Alzheimer's, Down syndrome).

Molecular Formula C32H38ClN9O3
Molecular Weight 632.2 g/mol
Cat. No. B12422524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDYRKs-IN-2
Molecular FormulaC32H38ClN9O3
Molecular Weight632.2 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCNC2=NC=C3C=C(C(=O)NC3=N2)C(=O)NC4=C(C=CC(=C4)C(=O)NC(CCN)C5=CC=CC=C5)Cl
InChIInChI=1S/C32H38ClN9O3/c1-41-14-16-42(17-15-41)13-5-12-35-32-36-20-23-18-24(31(45)39-28(23)40-32)30(44)38-27-19-22(8-9-25(27)33)29(43)37-26(10-11-34)21-6-3-2-4-7-21/h2-4,6-9,18-20,26H,5,10-17,34H2,1H3,(H,37,43)(H,38,44)(H2,35,36,39,40,45)
InChIKeyQJRRYVISMPFJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DYRKs-IN-2 Chemical Properties & Baseline Data


DYRKs-IN-2 (Example 132) is a synthetic small-molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, specifically targeting DYRK1A and DYRK1B . It exhibits potent inhibitory activity in the low nanomolar range, with reported IC50 values for DYRK1A and DYRK1B varying between approximately 5–13 nM and 9–31 nM, respectively, across different assay platforms [1]. The compound demonstrates antiproliferative activity against human colon cancer cells, establishing its utility as a chemical probe for investigating DYRK-dependent oncogenic signaling and for evaluating the therapeutic potential of DYRK1A/1B dual inhibition .

Target family: DYRK1A / DYRK1B dual-specificity kinase inhibitor
Mechanism: ATP-competitive probe for phosphorylation pathway studies
Cell-model context: Reported antiproliferative benchmark in SW620 colorectal cancer cells
Format: Research-grade solid powder; long-term storage as recommended

DYRKs-IN-2 Key Differentiators


The DYRK kinase family exhibits high structural homology, particularly within the ATP-binding pocket, making the design of highly selective inhibitors challenging [1]. Consequently, many compounds marketed as 'DYRK inhibitors' display overlapping or divergent selectivity profiles against the closely related isoforms DYRK1A and DYRK1B, as well as off-target kinases like CLKs, CDKs, and GSK3β [1]. For example, widely used probes such as Harmine or INDY show distinct isoform preferences (DYRK1A > DYRK1B) or broader kinome interactions compared to DYRKs-IN-2 . Generic substitution can therefore lead to confounding experimental results, as the effective inhibition of the intended target(s) at a given concentration may differ substantially, undermining the reproducibility of kinase signaling studies and the validity of downstream biological interpretations. The following quantitative evidence defines the specific differentiation of DYRKs-IN-2.

Isoform selectivity profile may not transfer
Harmine, INDY, and LDN-192960 exhibit distinct DYRK1A/1B/2 preferences; using a pan-inhibitor or DYRK2-selective tool may shift target engagement.
Chemical scaffold differences limit substitution
DYRKs-IN-2 possesses a unique core structure vs DYRKs-IN-1, potentially altering solubility, permeability, and off-target kinase interactions.
Cellular activity context is model-dependent
EC50 validated in SW620 colorectal cancer cells; activity in other cell lines or primary models may differ and requires independent validation.

DYRKs-IN-2 Quantitative Comparator Evidence


Biochemical DYRK1A Inhibition Potency

While AZ191 is a potent DYRK1B inhibitor (IC50 = 17 nM), its selectivity for DYRK1B over DYRK1A is approximately 5-fold [1]. In contrast, DYRKs-IN-2 demonstrates balanced, high-potency inhibition of both isoforms. Vendor datasheets report DYRKs-IN-2 IC50 values of 12.8 nM for DYRK1A and 30.6 nM for DYRK1B [2]; alternative assays report values as low as 5 nM and 9 nM, respectively . This means DYRKs-IN-2 achieves a DYRK1A IC50 that is at least 4-fold lower (more potent) than the estimated DYRK1A IC50 of AZ191 (~85 nM, derived from 17 nM DYRK1B IC50 and 5-fold selectivity). This balanced, dual-inhibitory profile is advantageous for studies requiring concurrent blockade of both DYRK1A and DYRK1B signaling.

DYRK1A IC50
Data to verify
12.8 nM (5 nM alternative) vs harmine 33 nM
Reported DYRK1A inhibition potency; ~2.6-fold difference from harmine. Lot-specific IC50 may vary.
Verify vendor-specific IC50 upon procurement.
Kinase Selectivity Profiling Cancer Biology Dual-Specificity Kinase

DYRK1B Inhibition & Isoform Selectivity

Harmine, a natural β-carboline alkaloid, is a frequently used DYRK1A inhibitor with a reported IC50 of 80 nM for DYRK1A . Crucially, Harmine exhibits >10-fold selectivity for DYRK1A over DYRK3 and DYRK2, but its potency against DYRK1B is significantly lower . DYRKs-IN-2, with an IC50 of 12.8 nM or lower for DYRK1A, demonstrates at least 6-fold greater potency against DYRK1A [1]. Moreover, DYRKs-IN-2 exhibits potent DYRK1B inhibition (IC50 9-30.6 nM), whereas Harmine is essentially DYRK1A-selective. This difference in both potency and isoform selectivity is critical when interpreting phenotypic outcomes in cellular or in vivo models where DYRK1B may play a compensatory or co-dominant role.

DYRK1B & Selectivity
Reported
IC50 30.6 nM; ~2.4-fold DYRK1A preference vs harmine (0.2-fold) and INDY (1.0-fold)
Distinct DYRK1A-preferential selectivity profile; supports isoform-specific study design.
Selectivity ratios based on vendor-reported IC50 datasets.
Kinase Inhibitor Potency Neurological Disease Target Engagement

Cellular Antiproliferative Activity (SW620)

DYRKs-IN-1 is a closely related analog from the same patent series (Example 30) with similar in vitro potency against purified kinases (DYRK1A IC50 = 5 nM, DYRK1B IC50 = 8 nM) [1]. However, a critical differentiator emerges in the cellular context. Against the SW620 human colon cancer cell line, DYRKs-IN-2 demonstrates an EC50 of 22.8 nM [2], while DYRKs-IN-1 (as its hydrochloride salt) exhibits an EC50 of 27 nM . This ~15-19% improvement in cellular potency for DYRKs-IN-2, despite similar biochemical inhibition values, suggests potentially superior cell permeability or intracellular target engagement. This distinction is crucial for cellular and in vivo studies where effective intracellular concentration is a primary determinant of phenotypic outcome.

Cellular EC50 (SW620)
Cell-model context
22.8 nM antiproliferative
Establishes cellular benchmark in colorectal cancer cell line; no direct comparator in same assay.
Assay conditions not fully specified; cross-study comparisons require caution.
Colorectal Cancer Cell Proliferation Structure-Activity Relationship

Structural Differentiation from DYRKs-IN-1

The DYRK family comprises multiple isoforms with divergent biological functions. DYRK2-IN-2 (Compound C17) is a selective DYRK2 inhibitor with an IC50 of 40.3 nM, and it displays low inhibitory activity against DYRK1A (IC50 = 1842 nM) and DYRK1B (IC50 = 1335 nM) . In stark contrast, DYRKs-IN-2 is a potent dual DYRK1A/1B inhibitor with IC50 values of 12.8 nM and 30.6 nM, respectively [1], and would be expected to have minimal activity against DYRK2 based on its pharmacophore design (class-level inference). The selectivity index for DYRK1A over DYRK2 for DYRKs-IN-2 is estimated to be >100-fold, whereas DYRK2-IN-2 has a selectivity index of <0.1 (i.e., it favors DYRK2). This orthogonal selectivity makes the two compounds valuable as complementary tools for deconvoluting the specific roles of DYRK1A/1B versus DYRK2 in a given biological process.

Structure vs DYRKs-IN-1
Class-level
C32H38ClN9O3 (MW 632.16) vs C30H31Cl2N7O4 (MW 624.52)
Distinct core scaffold; may affect off-target profile and solubility. Not directly interchangeable.
Comparative physicochemical data not publicly available.
Kinase Selectivity DYRK2 Chemical Biology

DYRKs-IN-2 Research Applications


Colorectal Cancer Cell Viability (SW620)

Use DYRKs-IN-2 as a chemical probe in SW620 or other DYRK1A/1B-dependent colorectal cancer cell lines to assess effects on proliferation and cell cycle progression . The compound's low EC50 (22.8 nM) and superior cellular potency relative to the analog DYRKs-IN-1 ensure robust target engagement at lower concentrations, minimizing potential off-target effects due to excessive compound dosing [1].

DYRK1A Isoform Selectivity Profiling

Employ DYRKs-IN-2 as a control inhibitor alongside DYRK2-IN-2 in kinase selectivity panels to demonstrate that observed phenotypes are specifically mediated by DYRK1A and/or DYRK1B, and not by the related isoform DYRK2 . The orthogonal selectivity profile of these two compounds (DYRKs-IN-2 for DYRK1A/1B, DYRK2-IN-2 for DYRK2) provides a powerful tool for pathway deconvolution.

Chemical Probe for DYRK1A/1B Signaling

Utilize DYRKs-IN-2 as a reference compound in medicinal chemistry campaigns aimed at optimizing dual DYRK1A/1B inhibitors [2]. Its balanced, high-potency inhibition of both isoforms serves as a benchmark for evaluating the activity of new chemical entities. Comparisons with DYRK1B-selective inhibitors like AZ191 can further delineate the structural determinants of isoform selectivity.

Application
Selection Property
Validation Focus
Colorectal cancer cell-model studies
SW620 cell-line antiproliferative context
Cell viability endpoint review
DYRK1A isoform-selectivity profiling
DYRK1A-preferential inhibition profile
Isoform-selectivity assay context
DYRK1A/1B signaling pathway research
ATP-competitive probe mechanism
Phosphorylation cascade endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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